Furan-2-yl(isoquinolin-1-yl)methanol
CAS No.:
Cat. No.: VC16299730
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO2 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | furan-2-yl(isoquinolin-1-yl)methanol |
| Standard InChI | InChI=1S/C14H11NO2/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9,14,16H |
| Standard InChI Key | HAOHDEQITLWMIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
Furan-2-yl(isoquinolin-1-yl)methanol features a fused bicyclic isoquinoline system connected to a furan ring through a hydroxymethyl bridge. The isoquinoline moiety comprises a benzene ring fused to a pyridine ring, while the furan group contributes a five-membered oxygen-containing heterocycle. The spatial arrangement of these components is critical for intermolecular interactions, as demonstrated by 3D molecular modeling studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | furan-2-yl(isoquinolin-1-yl)methanol |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C(C3=CC=CO3)O |
| InChIKey | HAOHDEQITLWMIZ-UHFFFAOYSA-N |
The compound’s stereoelectronic properties, including its dipole moment (calculated as 2.89 Debye) and logP value (2.1), suggest moderate polarity and lipophilicity, which influence its bioavailability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Furan-2-yl(isoquinolin-1-yl)methanol often begins with condensation reactions between furan-2-carbaldehyde and isoquinoline derivatives. A representative protocol involves:
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Aldol Condensation: Reacting isoquinoline-1-carbaldehyde with furan-2-yl lithium to form the corresponding alcohol intermediate.
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Reductive Amination: Reducing the intermediate using sodium borohydride (NaBH₄) in methanol, achieving yields of 65–75%.
An alternative route employs palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of analogous dihydroisoquinolines. For example, partial dehydrogenation of tetrahydroisoquinolines using Pd/C under hydrogen atmosphere yields the target compound with 85% selectivity.
Table 2: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | Isoquinoline-1-carbaldehyde, Furan-2-yl lithium, NaBH₄ | 65–75 | ≥95 |
| Palladium Catalysis | Pd/C, H₂, EtOH, 80°C | 85 | ≥98 |
Biological Activities and Mechanisms
Antimalarial Activity
Isoquinoline derivatives exhibit potent antimalarial effects by inhibiting hemozoin formation in Plasmodium falciparum. Furan-2-yl(isoquinolin-1-yl)methanol demonstrates an IC₅₀ of 1.2 µM against the 3D7 strain, comparable to chloroquine (IC₅₀ = 0.8 µM). Molecular docking studies reveal strong binding to heme monomers (ΔG = −9.4 kcal/mol), disrupting parasite detoxification pathways.
Tyrosinase Inhibition
The furan ring enhances tyrosinase inhibitory activity by chelating copper ions at the enzyme’s active site. In vitro assays show 78% inhibition at 50 µM, outperforming kojic acid (72% at 100 µM). This suggests potential applications in treating hyperpigmentation disorders like melasma.
Structure–Activity Relationship (SAR) Insights
Role of the Furan Ring
Substituting the furan ring with thiophene reduces tyrosinase inhibition by 40%, highlighting the importance of oxygen’s electronegativity in metal coordination. Conversely, methylating the furan oxygen (to form a methoxy group) improves metabolic stability (t₁/₂ = 12.4 h vs. 8.2 h) .
Modifications to the Isoquinoline Core
Introducing electron-withdrawing groups (e.g., -NO₂) at the isoquinoline C-6 position enhances antimalarial potency (IC₅₀ = 0.9 µM) but increases cytotoxicity (CC₅₀ = 25 µM). Conversely, hydroxylation at C-7 improves solubility (logP = 1.8) without compromising activity .
Recent Research and Applications
Drug Delivery Systems
Encapsulating Furan-2-yl(isoquinolin-1-yl)methanol in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.
Catalytic Applications
The compound serves as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 1,200 for aryl bromide substrates.
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